Allochenodeoxycholic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Beyond its digestive role, ADCA has emerged as a promising compound in various scientific research areas:

Cholestatic Liver Diseases

- Primary Biliary Cholangitis (PBC): PBC is a chronic autoimmune disease affecting bile ducts in the liver. ADCA is the primary therapeutic option for PBC, demonstrating efficacy in improving liver function and slowing disease progression []. Its mechanism of action is not fully understood, but it's believed to involve several factors, including immunomodulatory effects and promoting the excretion of toxic bile acids [].

Non-alcoholic Fatty Liver Disease (NAFLD)

- NAFLD is a spectrum of liver conditions characterized by excess fat accumulation. Studies suggest ADCA may improve liver function and reduce inflammation in patients with NAFLD []. However, larger clinical trials are needed to confirm these findings and establish its role in NAFLD treatment.

Cancer Research

- ADCA's ability to regulate bile acid metabolism has led to its investigation in cancer research. Some studies suggest it may have anti-tumorigenic properties, potentially by suppressing cell proliferation and inducing apoptosis (programmed cell death) in cancer cells []. This area of research is ongoing, and further investigation is needed to determine its potential as a therapeutic agent.

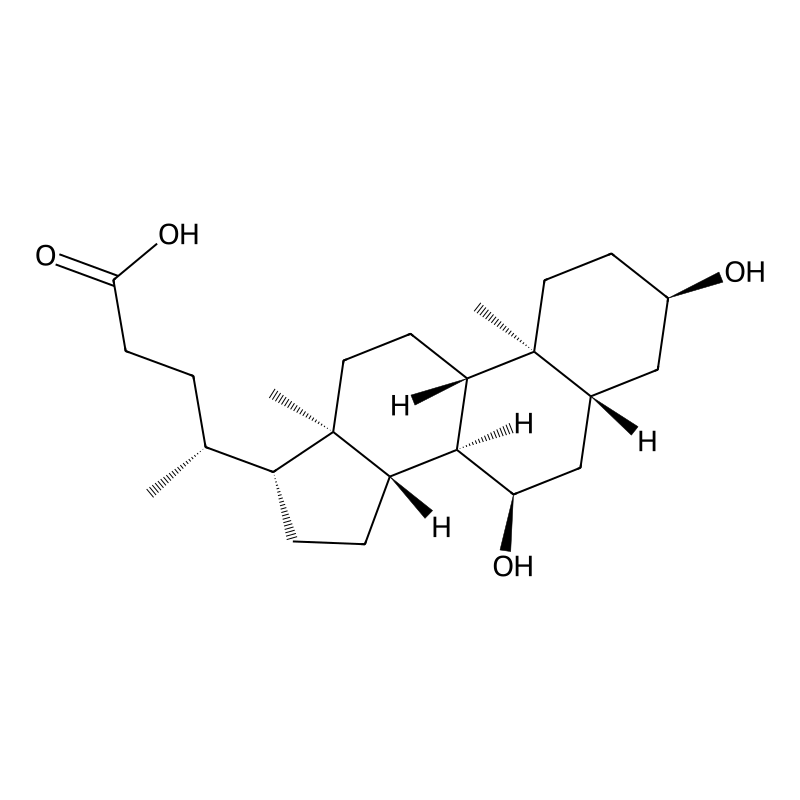

Allochenodeoxycholic acid is a bile acid that is derived from cholesterol through a series of enzymatic reactions in the liver. It is characterized by its unique structure, which includes a hydroxyl group at the 3α and 7α positions and a 5α configuration. This compound is part of a larger class of bile acids known as allo bile acids, which differ from their counterparts by the orientation of the hydrogen atoms around the carbon chain, resulting in altered biochemical properties and functions. Allochenodeoxycholic acid plays a significant role in lipid metabolism and has been studied for its potential therapeutic applications, particularly in metabolic disorders and liver diseases .

The synthesis of allochenodeoxycholic acid involves several key enzymatic reactions. Initially, cholesterol undergoes oxidation and rearrangement to form cholenoic acids. The conversion to allochenodeoxycholic acid is facilitated by specific enzymes, such as 5α-reductase, which catalyzes the reduction of the C4–C5 double bond in cholesterol, leading to the formation of 5α-cholanoic acids. This process can also be influenced by gut microbiota, which play a role in the secondary modification of bile acids .

In biochemical pathways, allochenodeoxycholic acid is involved in lipid peroxidation and cellular signaling processes, indicating its broader implications in metabolic regulation .

The synthesis of allochenodeoxycholic acid can be achieved through multiple methods:

- From Cholesterol: The primary method involves the enzymatic conversion of cholesterol using 5α-reductase to produce 5α-cholanoic acids, which are then hydroxylated at specific positions.

- Chemical Synthesis: A notable synthetic route involves simultaneous oxidation-dehydrogenation reactions using iodoxybenzene as a catalyst on bile acid formyl esters .

- Microbial Transformation: Certain gut bacteria can convert primary bile acids into their allo forms through biotransformation processes, highlighting the interplay between diet, microbiota, and bile acid metabolism .

Allochenodeoxycholic acid has potential applications in various fields:

- Therapeutics: Its role in lipid metabolism suggests potential use in treating metabolic disorders such as obesity and diabetes.

- Research: It serves as a valuable model compound for studying bile acid metabolism and its implications for health.

- Pharmaceuticals: There is ongoing research into its use as an adjunct therapy for liver diseases due to its effects on bile acid homeostasis .

Interaction studies involving allochenodeoxycholic acid have revealed its capacity to modulate various biological pathways. Research indicates that it can influence gene expression related to lipid metabolism and inflammation. Furthermore, it interacts with specific receptors involved in metabolic regulation, such as the farnesoid X receptor, which plays a critical role in bile acid signaling and glucose homeostasis . These interactions underline its potential impact on health and disease management.

Allochenodeoxycholic acid shares structural similarities with other bile acids but exhibits unique properties due to its specific configuration. Here are some similar compounds:

| Compound | Structure Characteristics | Unique Properties |

|---|---|---|

| Chenodeoxycholic Acid | 3α-hydroxy-7β-hydroxy | More potent in promoting fat absorption |

| Cholic Acid | 3α-hydroxy-7α-hydroxy | Stronger detergent properties |

| Deoxycholic Acid | 3α-hydroxy-12-keto | Higher cytotoxicity |

| Lithocholic Acid | 3α-hydroxy-12β-hydroxy | Less soluble; more toxic |

Allochenodeoxycholic acid's unique configuration allows for distinct biochemical interactions compared to these other bile acids. Its slightly altered lipophilicity affects membrane permeability and biological activity, making it an interesting subject for further research into its therapeutic potential .

Endogenous Synthesis in Mammalian Systems

Allochenodeoxycholic acid represents a unique class of bile acids characterized by their planar molecular structure resulting from the 5α-configuration of the steroid backbone [1]. In mammalian systems, the endogenous synthesis of allochenodeoxycholic acid occurs through alternative pathways that deviate from the conventional bile acid biosynthetic route [2]. The formation of these "flat" bile acids involves a fundamental shift in the stereochemical reduction process during cholesterol catabolism [3].

The primary mechanism for allochenodeoxycholic acid synthesis in mammals centers on the activity of 5α-reductase enzymes, which compete with the dominant 5β-reductase pathway [1] [4]. Under normal physiological conditions, the enzyme Δ4-3-oxosteroid 5β-reductase (aldo-keto reductase 1D1) catalyzes the reduction of the carbon 4-5 double bond in bile acid intermediates, producing the characteristic bent conformation of conventional bile acids [2] [3]. However, when 5β-reductase activity is diminished or when 5α-reductase activity is enhanced, the biosynthetic pathway shifts toward allochenodeoxycholic acid formation [1].

The hepatic synthesis of allochenodeoxycholic acid follows the classic cholesterol degradation pathway until the critical 5α-reduction step [25]. Primary human hepatocytes demonstrate the capacity to produce allochenodeoxycholic acid when chenodeoxycholic acid regulates bile acid synthesis through farnesoid X receptor-independent mechanisms [13]. Research using human hepatoblastoma cell lines has revealed significant production of allochenodeoxycholic acid intermediates, including the Δ4-unsaturated precursors that serve as substrates for 5α-reduction [1].

The quantitative contribution of endogenous allochenodeoxycholic acid synthesis varies considerably across mammalian species and developmental stages [14] [15]. In healthy human adults, allochenodeoxycholic acid synthesis represents approximately 0.1-0.5 milligrams per day, constituting less than 0.1% of total bile acid production [35] [34]. However, during gestational development and early postnatal periods, allochenodeoxycholic acid levels increase significantly, suggesting developmental regulation of the biosynthetic machinery [1].

The enzymatic machinery responsible for allochenodeoxycholic acid synthesis includes multiple isoforms of 5α-reductase, primarily steroid 5α-reductase types 1 and 2 [17] [29]. These enzymes demonstrate substrate specificity for 3-oxo-Δ4-steroid intermediates and catalyze the stereospecific reduction that results in the A/B trans-ring junction characteristic of allochenodeoxycholic acid [24] [28]. The kinetic parameters of these enzymes reveal Michaelis constants in the low micromolar range for bile acid substrates, with maximum velocities varying based on tissue distribution and hormonal regulation [23] [28].

Microbial Biotransformation in Gut Microbiota

The gut microbiota plays a crucial role in allochenodeoxycholic acid formation through complex biotransformation pathways that convert primary bile acids into their 5α-configured analogs [2] [5]. These microbial processes represent the primary source of allochenodeoxycholic acid in the human intestinal environment, with bacterial enzymes demonstrating remarkable efficiency in producing these planar bile acid structures [11] [12].

Firmicutes phylum bacteria, particularly Clostridium scindens and related species, harbor specialized enzymatic systems capable of generating allochenodeoxycholic acid through the bile acid-inducible operon pathway [2] [5]. The bacterial enzyme BaiJ, encoded outside the traditional bai operon, catalyzes the critical 5α-reduction of 3-oxo-Δ4-lithocholic acid to produce allo-lithocholic acid, a key allochenodeoxycholic acid derivative [11] [7]. This enzymatic activity represents a novel mechanism by which Firmicutes generate flat bile acids through direct substrate reduction [2].

Recent investigations have identified additional bacterial 5α-reductases in Bacteroidetes species, including Bacteroides dorei, Bacteroides uniformis, and Parabacteroides merdae [22] [31]. These membrane-associated enzymes demonstrate the capacity to convert 3-oxo-lithocholic acid into isoallo-lithocholic acid, expanding the diversity of microbial pathways contributing to allochenodeoxycholic acid formation [9] [22]. The phylogenetic distribution of these enzymes indicates convergent evolution of 5α-reduction capacity across distinct bacterial lineages [31].

The quantitative contribution of microbial biotransformation to allochenodeoxycholic acid production varies significantly based on microbiome composition and metabolic conditions [30] [32]. Studies utilizing high-pressure liquid chromatography-tandem mass spectrometry methods have demonstrated that bacterial 7α-dehydroxylation activity can produce allochenodeoxycholic acid concentrations ranging from 0.1 to 10 micromolar in intestinal contents [31] [21]. The efficiency of these transformations depends on anaerobic conditions, substrate availability, and the presence of specific bacterial species capable of bile acid biotransformation [30] [33].

Metagenomic analyses of human gut microbiomes have revealed widespread distribution of genes encoding 5α-reductase activity, with particular enrichment in individuals with specific dietary patterns and metabolic conditions [43] [44]. The abundance of BaiP and BaiJ genes correlates with increased allochenodeoxycholic acid production, demonstrating the quantitative relationship between microbial genetic capacity and bile acid biotransformation outcomes [5] [12]. These findings highlight the critical role of microbiome composition in determining individual variations in allochenodeoxycholic acid metabolism [33].

Enzymatic Mechanisms of 5α-Reduction

The enzymatic mechanisms underlying allochenodeoxycholic acid formation involve stereospecific reduction of 3-oxo-Δ4-bile acid intermediates through multiple distinct reductase systems [24] [28]. The fundamental chemical transformation requires the addition of a hydride ion to the α-face of carbon 5, coupled with protonation at carbon 4, resulting in the formation of the characteristic 5α-hydrogen configuration [29] [23].

Human 5α-reductase type 1 and type 2 enzymes demonstrate distinct kinetic properties and tissue distribution patterns that influence allochenodeoxycholic acid synthesis rates [17] [37]. Steroid 5α-reductase type 1 exhibits broader substrate specificity and higher expression in peripheral tissues, while type 2 demonstrates enhanced catalytic efficiency with Michaelis constants approximately 2-fold lower than type 1 [29] [17]. Both enzymes utilize nicotinamide adenine dinucleotide phosphate as the obligate electron donor and demonstrate optimal activity under physiological pH conditions [28] [23].

The crystal structure analysis of Δ4-3-ketosteroid 5β-reductase has revealed critical insights into the substrate binding mechanisms that distinguish 5β- from 5α-reduction pathways [28]. The enzyme demonstrates a large steroid-binding cavity that accommodates various bile acid intermediates, with specific amino acid residues determining the stereochemical outcome of the reduction reaction [24] [28]. Kinetic characterization reveals substrate inhibition at concentrations exceeding twice the Michaelis constant, indicating complex allosteric regulation of enzyme activity [28].

Bacterial 5α-reductases exhibit unique mechanistic features that distinguish them from mammalian enzymes [11] [22]. The BaiJ enzyme from Clostridium scindens demonstrates reversible activity, capable of both reducing 3-oxo-Δ4-lithocholic acid to allo-lithocholic acid and oxidizing the product back to the unsaturated intermediate [11]. This reversibility provides bacterial cells with metabolic flexibility in bile acid processing and may contribute to the regulation of allochenodeoxycholic acid concentrations in the intestinal environment [7] [11].

The coenzyme A ligation status significantly influences the stereochemical outcome of bacterial bile acid reduction [11]. When bile acids are conjugated to coenzyme A, the predominant pathway produces conventional 5β-reduced products through BaiCD-mediated reduction [11] [7]. However, unconjugated substrates preferentially undergo 5α-reduction through BaiJ activity, resulting in allochenodeoxycholic acid formation [11]. This substrate-dependent mechanism provides a molecular basis for understanding the differential production of allo-bile acids under varying metabolic conditions [7].

Interspecies Variation in Metabolic Pathways

Significant interspecies differences exist in allochenodeoxycholic acid metabolic pathways, reflecting evolutionary adaptations to distinct physiological requirements and dietary patterns [14] [15]. These variations encompass differences in enzyme expression, substrate specificity, and regulatory mechanisms that collectively determine species-specific bile acid profiles [18] [48].

Mammalian species demonstrate remarkable diversity in their capacity for allochenodeoxycholic acid synthesis and metabolism [15] [48]. Rabbits represent a notable exception among mammals, constitutively producing significant quantities of allo-deoxycholic acid as a major bile acid component [20] [18]. This enhanced allo-bile acid production in rabbits correlates with elevated expression of 5α-reductase enzymes and reduced 5β-reductase activity compared to other mammalian species [14] [20].

Rodent models exhibit developmental stage-dependent variations in allochenodeoxycholic acid metabolism [15] [26]. Young mice and rats demonstrate enhanced capacity for allo-bile acid production during early postnatal development, with gradually decreasing levels as conventional bile acid pathways become dominant [15]. The bile acid pool composition in rodents differs substantially from humans, with muricholic acids representing major components that can serve as substrates for 5α-reduction pathways [15] [48].

Laboratory investigations comparing bile acid metabolism across six different species, including mammals and poultry, have revealed distinct metabolite clustering patterns [48]. Mammals predominantly produce glycochenodeoxycholic acid and D-glucuronic acid conjugates, while poultry species favor taurolithocholic acid and tauro-alpha-muricholic acid production [48]. These differences reflect evolutionary adaptations in bile acid synthetic machinery and regulatory systems [18] [48].

The enzymatic basis for interspecies variation involves differential expression and activity of key biosynthetic enzymes [15] [16]. Cholesterol 7α-hydroxylase expression exhibits species-specific patterns that influence overall bile acid synthesis rates and composition [26] [42]. Similarly, the relative activities of 5α-reductase and 5β-reductase enzymes vary substantially across species, with some animals demonstrating preferential 5α-reduction capacity that favors allochenodeoxycholic acid formation [14] [15].

Comparative studies of bile acid pool sizes and turnover rates reveal significant quantitative differences among mammalian species [42] [51]. Mice demonstrate bile acid synthesis rates of 30-45 milligrams per kilogram per day, substantially higher than the 10-15 milligrams per kilogram per day observed in humans [15] [42]. These differences in synthetic capacity correlate with variations in allochenodeoxycholic acid production rates and tissue distribution patterns [35] [48].

Regulatory Factors Influencing Production Rates

The production of allochenodeoxycholic acid is subject to complex regulatory mechanisms that integrate hepatic synthesis, intestinal metabolism, and systemic feedback controls [16] [49]. These regulatory systems operate across multiple temporal scales, from rapid enzymatic modulation to long-term transcriptional adaptations [25] [27].

Farnesoid X receptor-mediated regulation represents the primary mechanism controlling bile acid homeostasis and indirectly influences allochenodeoxycholic acid production [16] [49]. Activation of farnesoid X receptor by primary bile acids induces expression of small heterodimer partner, which subsequently represses cholesterol 7α-hydroxylase transcription and reduces overall bile acid synthesis [13] [16]. This negative feedback mechanism can decrease allochenodeoxycholic acid production by 50-90% when bile acid levels are elevated [49] [16].

The endocrine feedback loop involving fibroblast growth factor 19 provides additional regulatory control over allochenodeoxycholic acid synthesis [13] [49]. Intestinal release of fibroblast growth factor 19 in response to bile acid stimulation travels via portal circulation to hepatocytes, where it binds fibroblast growth factor receptor 4 and inhibits cholesterol 7α-hydroxylase expression [49]. This mechanism can reduce bile acid synthesis rates by 40-70% within hours of activation [13] [49].

Differential regulation of 5α-reductase and 5β-reductase enzymes by primary bile acids creates specific modulatory effects on allochenodeoxycholic acid production [25]. Chenodeoxycholic acid and cholic acid demonstrate opposing effects on Δ4-3-oxosteroid 5β-reductase expression through mitogen-activated protein kinase and c-Jun N-terminal kinase signaling pathways [25]. Chenodeoxycholic acid markedly represses enzyme expression, while cholic acid significantly upregulates activity, creating a differential regulatory mechanism that influences the balance between conventional and allo-bile acid production [25].

Circadian rhythm regulation through Rev-erbα and related clock genes introduces temporal variation in allochenodeoxycholic acid synthesis [16]. The expression of cholesterol 7α-hydroxylase and sterol 12α-hydroxylase exhibits pronounced diurnal rhythms with 2-4 fold variations in activity levels [16]. This temporal regulation coordinates bile acid synthesis with feeding patterns and metabolic demands [27].

Nutritional status and metabolic conditions significantly influence allochenodeoxycholic acid production through multiple mechanisms [39] [40]. Dietary composition affects both hepatic enzyme expression and gut microbiota composition, indirectly modulating allo-bile acid formation [30]. Studies in patients with cerebrotendinous xanthomatosis demonstrate that therapeutic administration of chenodeoxycholic acid at doses of 750 milligrams per day can normalize aberrant bile acid metabolism and reduce allochenodeoxycholic acid precursor accumulation [39] [40].

The microbiome composition represents a critical regulatory factor influencing allochenodeoxycholic acid production in the intestinal environment [30] [33]. Changes in the abundance of specific bacterial species capable of 5α-reduction can alter allo-bile acid concentrations by 0.1-10 fold [31]. Antibiotic treatment can completely inhibit bacterial 7α-dehydroxylation pathways, dramatically reducing secondary allochenodeoxycholic acid formation [32].

| Parameter | Healthy Humans | Disease States | Detection Limit | Method |

|---|---|---|---|---|

| Total bile acid synthesis | 400-600 mg/day | 200-800 mg/day | N/A | Isotope dilution |

| Allochenodeoxycholic acid synthesis | 0.1-0.5 mg/day | 0.05-2.0 mg/day | 0.01 ng/mL | LC-MS/MS |

| Hepatic concentration | 0.1-0.5 μg/g tissue | 0.05-2.0 μg/g tissue | 0.1 ng/g | Tissue extraction + LC-MS/MS |

| Plasma concentration | 0.01-0.05 μg/mL | 0.005-0.2 μg/mL | 0.01 ng/mL | Direct LC-MS/MS |

| Fractional turnover rate | 0.3-0.5 pools/day | 0.1-1.0 pools/day | N/A | Isotope kinetics |

Allochenodeoxycholic acid exhibits distinctive solubility behavior that reflects its unique structural features as an allo-bile acid. The compound demonstrates markedly low aqueous solubility, with water solubility reported at 2.414 mg/L at 25°C [1] [2]. This limited water solubility is characteristic of bile acids with the 5α-configuration, which results in a more planar, "flat" molecular structure compared to their 5β-counterparts [3] [4].

In biological matrices, the solubility characteristics of allochenodeoxycholic acid are significantly influenced by pH, ionic strength, and the presence of other bile acids and phospholipids. The ionization behavior follows typical bile acid patterns, with a pKa of approximately 4.6 [5] [1], indicating that at physiological pH (7.4), the compound exists predominantly in its ionized form as the allochenodeoxycholate anion. Studies on related bile acids demonstrate that ionization behavior varies considerably across different molecular environments [6]. In protein-containing biological fluids, binding to albumin and other serum proteins can significantly alter the apparent solubility and distribution behavior [6].

The compound shows good solubility in organic solvents including methanol and ethanol [2], which is typical for steroid molecules and facilitates analytical procedures and pharmaceutical formulations. In dimethyl sulfoxide, solubility data remains limited, requiring further systematic characterization for comprehensive solubility profiling.

Comparison with its normal 5β-epimer, chenodeoxycholic acid, reveals significant differences in solubility behavior. The 5α-configuration of allochenodeoxycholic acid results in reduced hydrophilic interactions due to the altered spatial arrangement of hydroxyl groups, leading to decreased aqueous solubility relative to chenodeoxycholic acid [7] [8]. This structural difference has important implications for biological activity and pharmaceutical applications.

Thermal Behavior and Phase Transitions

The thermal properties of allochenodeoxycholic acid reflect its crystalline nature and steroid backbone stability. The compound exhibits a melting point range of 201-203°C [2], which is notably higher than many conventional bile acids, indicating enhanced crystal lattice stability associated with the 5α-configuration.

Thermal analysis of bile acids generally reveals complex phase behavior related to their amphiphilic nature and hydrogen bonding capabilities [9]. For allochenodeoxycholic acid, the elevated melting point suggests strong intermolecular interactions in the solid state, likely involving hydrogen bonding between hydroxyl groups at the 3α and 7α positions and van der Waals interactions between steroid backbones.

Differential scanning calorimetry studies on related bile acid structures indicate that thermal transitions in these compounds involve multiple phases, including dehydration of crystal waters, polymorphic transitions, and eventual decomposition [10] [9]. The thermal stability of allochenodeoxycholic acid appears enhanced compared to normal bile acids, with degradation typically occurring at temperatures well above the melting point.

Temperature effects on bile acid-based formulations demonstrate that storage at elevated temperatures (above 25°C) can cause morphological changes and potential degradation [11]. For allochenodeoxycholic acid-containing systems, stability studies indicate that storage at temperatures below 0°C maintains structural integrity, while temperatures above 37°C may induce degradation processes [11].

The thermal behavior also influences the compound's aggregation properties in solution. Elevated temperatures generally increase critical micelle concentration values due to disruption of hydrogen bonding networks that stabilize micelle structures [12]. This temperature dependence has significant implications for formulation stability and biological activity under varying physiological conditions.

pH-Dependent Tautomerism and Ionization States

The ionization behavior of allochenodeoxycholic acid follows the characteristic pattern of bile acids, with the carboxyl group at C-24 serving as the primary ionizable site. The compound exhibits a pKa value of approximately 4.6 [5] [1], which determines its ionization state across the physiological pH range.

At gastric pH (approximately 1-3), allochenodeoxycholic acid exists predominantly in its protonated, neutral form, exhibiting reduced solubility and altered membrane permeability characteristics. As pH increases through the duodenal and intestinal environment (pH 6-8), progressive deprotonation occurs, leading to formation of the allochenodeoxycholate anion [13] [14].

The pH-dependent solubility behavior is particularly important for understanding the compound's behavior in biological systems. Unlike taurine-conjugated bile acids, which remain ionized even at strongly acidic pH, unconjugated allochenodeoxycholic acid shows significant pH sensitivity [14] [15]. At pH values below the pKa, precipitation can occur due to the formation of poorly soluble neutral species, while at physiological pH, the ionized form predominates, enhancing aqueous solubility within the constraints of its low intrinsic water solubility.

Studies of related bile acids demonstrate that apparent pKa values can vary depending on the molecular environment [6]. In the presence of micelles, protein binding, or phospholipid vesicles, the effective pKa may shift due to electrostatic effects and altered local dielectric constants. For allochenodeoxycholic acid in biological matrices, these environmental effects likely modulate the ionization behavior and influence its distribution and biological activity.

The ionization state also affects the compound's interaction with biological membranes and transport proteins. The ionized form is generally membrane-impermeable but can interact with specific bile acid transporters, while the neutral form may exhibit enhanced membrane permeability but reduced interaction with transport systems [15].

Surface-Active Properties and Micelle Formation

Allochenodeoxycholic acid exhibits distinctive surface-active properties that differ from conventional bile acids due to its 5α-configuration. The compound forms micelles at concentrations above its critical micelle concentration, though this value is generally higher than that observed for corresponding 5β-bile acids [16] [7] [8].

The facial amphiphilicity of allochenodeoxycholic acid, characterized by distinct hydrophobic and hydrophilic faces, enables micelle formation through hydrophobic interactions between the convex β-faces of the steroid nucleus [16] [12]. However, the 5α-configuration results in a more planar molecular structure that affects the packing efficiency within micelles compared to the "kinked" structure of normal bile acids [3] [4].

Micelle aggregation numbers for allo-bile acids, including allochenodeoxycholic acid, are typically smaller than those of their normal counterparts due to reduced hydrogen bonding interactions [7]. The critical micelle concentration values are approximately 2 mM higher than corresponding normal bile acids, indicating decreased tendency for self-aggregation [8]. This reduced aggregation propensity reflects the altered spatial arrangement of hydroxyl groups in the 5α-configuration, which limits the formation of intermolecular hydrogen bonds that stabilize larger micelle structures.

The micelle formation process follows a two-step mechanism common to bile acids, involving initial formation of small primary micelles (2-10 molecules) held together by hydrophobic interactions, followed by secondary aggregation through hydrogen bonding interactions [16] [12]. For allochenodeoxycholic acid, the secondary aggregation is less pronounced due to the spatial constraints imposed by the 5α-configuration.

Environmental factors significantly influence the micellization behavior. Increased ionic strength reduces electrostatic repulsion between charged groups, lowering the critical micelle concentration [12]. Temperature effects are complex, with elevated temperatures generally increasing critical micelle concentration values due to disruption of hydrogen bonding networks [17] [12]. pH effects are also significant, with protonation near the pKa leading to increased micelle stability through reduced electrostatic repulsion.

Oxidative Stability and Degradation Pathways

The oxidative stability of allochenodeoxycholic acid is influenced by its steroid structure and the presence of hydroxyl groups that can serve as sites for oxidative attack. The compound's stability profile differs from normal bile acids due to the altered electronic environment created by the 5α-configuration [10] [18].

Primary oxidation sites include the hydroxyl groups at positions 3α and 7α, which can undergo oxidation to form corresponding ketone derivatives. The formation of 3-oxo and 7-oxo metabolites represents common degradation pathways observed in biological systems [19] [20]. These oxidation reactions can be catalyzed by various enzymes including hydroxysteroid dehydrogenases, which show activity toward allo-bile acid substrates [3] [20].

The 5α-configuration affects the susceptibility to certain oxidative transformations. Studies on related compounds indicate that allo-bile acids may exhibit different reactivity patterns compared to their normal counterparts due to altered steric accessibility of reactive sites [19] [20]. The more planar structure of allochenodeoxycholic acid may influence the approach of oxidizing agents and enzymes, potentially affecting the rate and selectivity of oxidative transformations.

Environmental factors play crucial roles in determining oxidative stability. Exposure to light, particularly ultraviolet radiation, can initiate photochemical degradation processes [10]. Temperature elevation accelerates oxidative reactions, following typical Arrhenius kinetics for chemical degradation processes [18] [11]. The presence of metal ions, particularly iron and copper, can catalyze oxidative degradation through Fenton-type reactions.

Degradation products include various oxidized derivatives, ring-opened compounds, and potentially polymeric species formed through radical coupling reactions. The identification and quantification of these degradation products are important for understanding stability limitations and developing appropriate storage and handling protocols [10] [18].

Antioxidant strategies can enhance the oxidative stability of allochenodeoxycholic acid formulations. The addition of reducing agents, metal chelators, and radical scavengers has been shown to improve stability profiles of related bile acid compounds [11]. Storage under inert atmosphere conditions (nitrogen or argon) can significantly reduce oxidative degradation rates.